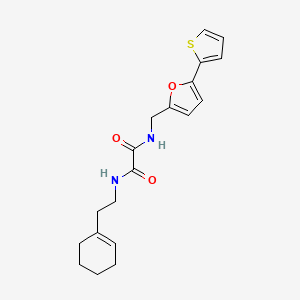

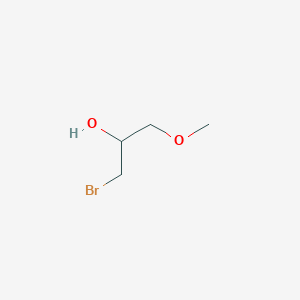

![molecular formula C6H11NO2 B2669980 (7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-28-9](/img/structure/B2669980.png)

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane, commonly known as spirooxazine, is a heterocyclic organic compound with potential applications in scientific research. It is a spiropyran derivative that exhibits photochromic properties, meaning it can undergo reversible color changes upon exposure to light. Spirooxazine has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

New Synthesis Methods : Research demonstrates an efficient procedure for transforming derivatives related to “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane” for the synthesis of natural compounds with antitumor activity, highlighting its role as a building block in organic synthesis (Shklyaruck, 2015).

Dipeptide Synthons : Another study presents the synthesis of dipeptide synthons derived from “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane,” showcasing its application in peptide synthesis (Suter et al., 2000).

Cycloaddition Reactions : Research into the cycloaddition reactions of “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane” derivatives reveals their potential as cysteine protease inhibitors, indicating their importance in the development of biological activity molecules (Nakamura et al., 2003).

Medicinal Chemistry and Drug Discovery

Drug Discovery Modules : A study discusses the synthesis of novel thia/oxa-azaspiro[3.4]octanes as multifunctional and structurally diverse modules for drug discovery, underscoring the versatility of spirocyclic compounds in medicinal chemistry (Li et al., 2013).

Nicotinic Acetylcholine Receptor Agonists : Another significant application is the development of silent agonists for α7 nicotinic acetylcholine receptors based on the spirocyclic quinuclidine-Δ2-isoxazoline scaffold derived from “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane,” which could have implications for neurological disorders treatment (Quadri et al., 2017).

Materials Chemistry

Corrosion Inhibition : The study of spirocyclopropane derivatives, including those related to “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane,” for mild steel protection in acidic environments demonstrates the compound's potential in corrosion inhibition, contributing to the field of materials chemistry (Chafiq et al., 2020).

Environmental and Polymer Science

Water-soluble Carcinogenic Dye Removal : A calix[4]arene-based polymer incorporating a derivative of “(7S)-7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane” has shown high efficiency in removing water-soluble carcinogenic azo dyes, highlighting its application in environmental cleanup and polymer science (Akceylan et al., 2009).

Propiedades

IUPAC Name |

(7S)-7-methyl-2,5-dioxa-8-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5-2-9-6(7-5)3-8-4-6/h5,7H,2-4H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEFMCNLHJBILB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2(N1)COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 99770553 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

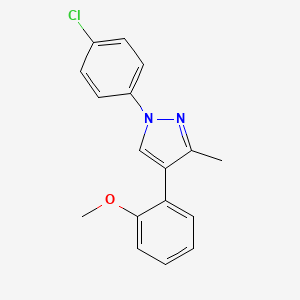

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

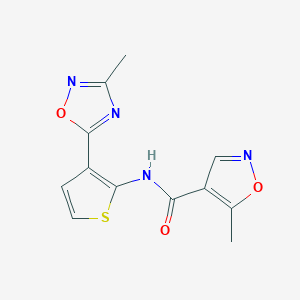

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)

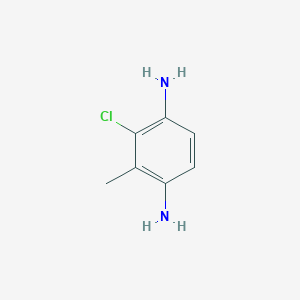

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2669915.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2669920.png)